5-Amino-1,3-dimethylpyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(3-10)6(7)9(2)8-4/h3H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWISGVUHHTGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been reported to target various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the action of similar compounds .
Biological Activity
5-Amino-1,3-dimethylpyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
5-Amino-1,3-dimethylpyrazole-4-carbaldehyde is characterized by its pyrazole ring structure with an aldehyde functional group. Its molecular formula is , and it has been studied extensively for its biological implications in various fields, including oncology and immunology.
Antifungal Activity
Research indicates that 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde exhibits significant antifungal activity . In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.
Cytotoxicity Against Cancer Cell Lines
The compound has shown cytotoxic effects against several cancer cell lines. For instance, synthesized derivatives of 5-amino-pyrazoles have been tested against cervical HeLa and prostate DU 205 cancer cell lines, revealing promising results in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.2 | Cytotoxic |
| DU 205 | 12.8 | Cytotoxic |
The mechanisms underlying the biological activities of 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde are multifaceted:
- Inhibition of Chemokine Receptors : The compound has been shown to inhibit chemokine-induced migration of leukocytes, which is crucial in inflammatory responses. This inhibition occurs without antagonizing the binding of CCL2 to its receptor CCR2, indicating a selective action that could be beneficial in treating autoimmune diseases like rheumatoid arthritis .
- CYP450 Enzyme Interaction : Studies have indicated that at higher concentrations (100 µM), the compound acts as a moderate inhibitor of several CYP450 isoenzymes (CYP2C9, CYP2C19) and a strong inhibitor of CYP2D6. This interaction suggests potential drug-drug interactions that should be considered in clinical settings .
Case Studies
Several studies have highlighted the effectiveness of 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde in various experimental models:
- Rheumatoid Arthritis Model : In vivo experiments demonstrated that treatment with this compound significantly reduced the accumulation of immune cells in peritoneal exudate in animal models, indicating its potential as an anti-inflammatory agent .
- Cancer Treatment Models : In vitro assays showed that the compound's derivatives exhibited significant cytotoxicity against cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .
Scientific Research Applications
Research indicates that 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde exhibits significant biological activities:
- Antifungal Properties : The compound has shown promise in antifungal assays, indicating its potential as an antifungal agent.
- Anticancer Activity : Derivatives of this compound have been investigated for their anticancer properties. For example, certain synthesized pyrazolo[3,4-b]pyridines derived from 5-amino-1,3-dimethylpyrazole-4-carbaldehyde demonstrated cytotoxic effects against various cancer cell lines including cervical (HeLa) and prostate (DU 205) cancers .
Medicinal Chemistry
The unique structure of 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde allows it to serve as a precursor for developing new pharmaceutical agents. Its derivatives are being explored for:
- Enzyme Inhibition : Research has identified its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have indicated that certain derivatives can act on critical signaling kinases associated with cancer progression .
Synthetic Applications
The compound is also utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo cyclocondensation reactions makes it valuable for creating bicyclic nitrogen heterocycles that are prevalent in many biologically active molecules .
Case Studies
- Anticancer Research : A study explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde. These derivatives were evaluated for their cytotoxicity against human colon carcinoma cell lines and showed promising results .
- Antifungal Activity : Another investigation focused on the antifungal properties of derivatives synthesized from this compound. The results indicated effective inhibition against various fungal strains, suggesting its potential use in treating fungal infections .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboximidamides
describes a series of pyrazole-1-carboximidamide derivatives with diverse aryl substituents (e.g., methoxy, chloro, bromo, nitro groups). While these compounds lack the carbaldehyde group, their substituent patterns highlight key trends:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and may increase biological activity by modulating electron density.
- Bulky substituents (e.g., bromophenyl, dichlorophenyl) can sterically hinder interactions but improve lipophilicity .
Table 1: Comparison of Pyrazole Derivatives from
Functional Group Analog: 5-(Dimethylamino)-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde
describes a closely related compound, 5-(Dimethylamino)-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1306604-57-8). Key differences include:
- Amino group modification: Dimethylamino (vs. primary amino) increases lipophilicity and steric bulk.
- Substituent at position 1: Isobutyl (vs. methyl) may enhance solubility in non-polar solvents.
Table 2: Comparison of Amino-Pyrazole Carbaldehydes
| Feature | 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde | 5-(Dimethylamino)-1-isobutyl-3-methyl analog |
|---|---|---|
| Amino Group | Primary (-NH₂) | Tertiary (-N(CH₃)₂) |
| Position 1 Substituent | Methyl | Isobutyl |
| Expected Reactivity | Higher (primary amine) | Lower (steric hindrance) |
| Lipophilicity (LogP) | Moderate | Higher (due to isobutyl and dimethylamino) |
The dimethylamino analog’s synthesis (yields 68–81% with sulfonyl chlorides ) suggests similar pathways could apply to the target compound, though reactivity may vary due to substituent differences .
Comparison with Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate
discusses a pyrazole derivative with ester groups (diethyl carboxylates) and a 3-chlorophenyl substituent. Unlike the target compound’s carbaldehyde, this structure emphasizes:
- Ester groups : Enhance solubility in organic solvents and serve as prodrug moieties.
- Chlorophenyl group : Contributes to antimicrobial and antitumor activities .
Biological Activity Insights: While the target compound’s biological data are unspecified, notes that pyrazole derivatives with electron-withdrawing groups (e.g., chloro) exhibit enhanced antitumor and anti-inflammatory effects. The carbaldehyde group in the target compound could similarly interact with biological targets via Schiff base formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1,3-dimethylpyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The Vilsmeier-Haack reaction is a common method for introducing formyl groups into pyrazole derivatives. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF and POCl₃ under controlled anhydrous conditions . Adjusting stoichiometry (e.g., 1.2–1.5 eq POCl₃) and temperature (0–5°C for reagent addition, followed by reflux at 80°C) can improve yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology : Contradictions in physical properties (e.g., melting points) may arise from polymorphic forms or impurities. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference spectral data (¹H/¹³C NMR, IR) with computational predictions (e.g., DFT-based NMR chemical shift calculations) . For example, the melting point of structurally similar 3-amino-1-methylpyrazole-4-carbaldehyde is reported as 133–134°C , but deviations could indicate solvate formation.
Q. What storage conditions ensure long-term stability of 5-amino-1,3-dimethylpyrazole-4-carbaldehyde?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation via oxidation or photolysis. Similar pyrazole carbaldehydes show stability for >6 months under these conditions . Regularly monitor purity via TLC or LC-MS.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-amino-1,3-dimethylpyrazole-4-carbaldehyde in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electrostatic potential surfaces to identify electrophilic sites (e.g., aldehyde carbon). Studies on analogous compounds, such as 5-methyl-1-phenylpyrazole-4-carboxylic acid, used Mulliken charges to predict regioselectivity in amidation reactions . Pair computational results with experimental validation using kinetic studies (e.g., monitoring reaction progress via in situ IR).
Q. What strategies resolve contradictions in biological activity data for pyrazole carbaldehyde derivatives?
- Methodology : Inconsistent bioactivity (e.g., antimicrobial or anti-inflammatory effects) may stem from assay variability. Standardize protocols:
- Use positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Employ dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with p < 0.05) .
- Assess membrane permeability via logP measurements (HPLC-derived) to correlate activity with bioavailability .
Q. How does the amino group at the 5-position influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Methodology : The amino group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Characterize complexes via single-crystal X-ray diffraction (as done for 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde ) and UV-Vis spectroscopy to study ligand-to-metal charge transfer. Compare stability constants (log K) with non-amino derivatives to quantify electronic effects .
Methodological Considerations Table
Key Challenges & Solutions
- Contradictory Spectral Data : Use high-field NMR (500 MHz+) and deuterated solvents to resolve overlapping signals. Cross-validate with mass spectrometry (ESI-MS) .
- Low Reaction Yields : Optimize steric effects by substituting methyl groups with bulkier substituents, as demonstrated in 5-chloro-1-phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
